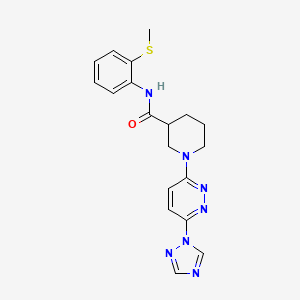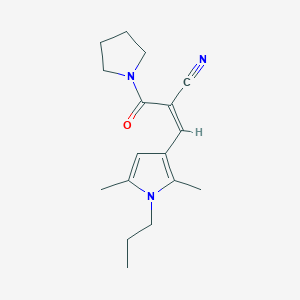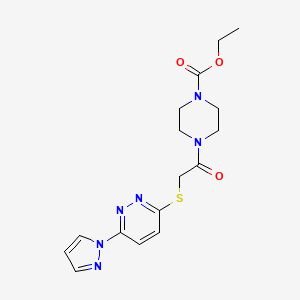![molecular formula C21H24ClN2O3P B2599609 diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate CAS No. 107292-76-2](/img/structure/B2599609.png)
diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the chloro, methyl, and phosphonate groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups through electrophilic substitution reactions. The final step involves the phosphonation of the quinoline derivative using diethyl phosphite under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl {3-chloro-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate: Lacks the 6-methyl group, which may affect its reactivity and biological activity.
Diethyl {3-chloro-6-methyl-4-[(phenyl)amino]quinolin-2-yl}phosphonate: Lacks the 4-methyl group on the phenyl ring, potentially altering its chemical properties.
Uniqueness
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and phosphonate groups, along with the quinoline core, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-chloro-2-diethoxyphosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN2O3P/c1-5-26-28(25,27-6-2)21-19(22)20(23-16-10-7-14(3)8-11-16)17-13-15(4)9-12-18(17)24-21/h7-13H,5-6H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSLCIERLMJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=NC2=C(C=C(C=C2)C)C(=C1Cl)NC3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2599526.png)

![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2599531.png)



![ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2599536.png)

![N-(4-ethoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2599540.png)



